2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a nitrophenylsulfamoyl group, and a thiadiazolylacetamide moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methyl-4-hydroxybenzoic acid to form 2-chloro-4-methylphenol. This reaction is usually carried out using thionyl chloride or phosphorus trichloride under reflux conditions.
Sulfamoylation: The next step is the introduction of the sulfamoyl group. This is achieved by reacting 2-chloro-4-methylphenol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions.
Coupling Reaction: The final step involves the coupling of the sulfamoylated phenoxy intermediate with the thiadiazole derivative. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. For example, the presence of the nitrophenylsulfamoyl group suggests it might have antimicrobial or anti-inflammatory activities.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitrophenylsulfamoyl group could interact with amino acid residues in the enzyme’s active site, while the thiadiazole ring might enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide
- **2-[4-chloro-2-methyl-5-[(3-aminophenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide
- **2-[4-chloro-2-methyl-5-[(3-hydroxyphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the nitrophenylsulfamoyl group, in particular, distinguishes it from similar compounds and may contribute to its unique properties.
Properties
IUPAC Name |
2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O6S2/c1-10-5-13(18)15(7-14(10)29-8-16(24)20-17-21-19-9-30-17)31(27,28)22-11-3-2-4-12(6-11)23(25)26/h2-7,9,22H,8H2,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGMTJGNEZCVNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)NC2=NN=CS2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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